Cholestane-3,5,6,15,16,26-hexol, (3beta,5alpha,6beta,15alpha,16beta)-

Description

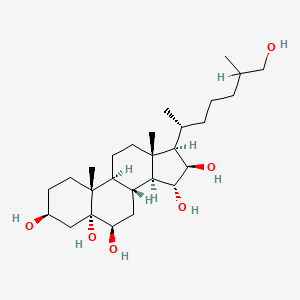

Cholestane-3,5,6,15,16,26-hexol, (3beta,5alpha,6beta,15alpha,16beta)- is a highly oxygenated steroid compound. It is a derivative of cholestane, a saturated hydrocarbon, and is characterized by the presence of multiple hydroxyl groups. This compound is found in natural sources, particularly in marine invertebrates like sponges and soft corals .

Properties

CAS No. |

93368-83-3 |

|---|---|

Molecular Formula |

C27H48O6 |

Molecular Weight |

468.7 g/mol |

IUPAC Name |

(3S,5R,6R,8R,9S,10R,13R,14S,15R,16R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,15,16-pentol |

InChI |

InChI=1S/C27H48O6/c1-15(14-28)6-5-7-16(2)21-23(31)24(32)22-18-12-20(30)27(33)13-17(29)8-11-26(27,4)19(18)9-10-25(21,22)3/h15-24,28-33H,5-14H2,1-4H3/t15?,16-,17+,18-,19+,20-,21+,22-,23-,24-,25-,26-,27+/m1/s1 |

InChI Key |

CLNZRUHMYVMUAU-COACWXPYSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1[C@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)O)O |

Canonical SMILES |

CC(CCCC(C)C1C(C(C2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholestane-3,5,6,15,16,26-hexol involves multiple steps, starting from cholesterol or its derivatives. The process typically includes oxidation, reduction, and hydroxylation reactions. Specific reagents and catalysts are used to introduce hydroxyl groups at the desired positions on the cholestane backbone .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound in laboratory settings for research purposes .

Chemical Reactions Analysis

Types of Reactions

Cholestane-3,5,6,15,16,26-hexol undergoes various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms to form oxysterols.

Reduction: Conversion of oxysterols back to hydroxylated forms.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions include various oxysterols and hydroxylated derivatives, which have significant biological activities .

Scientific Research Applications

Cholestane-3,5,6,15,16,26-hexol has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of polyhydroxylated steroids.

Biology: Investigated for its role in cellular processes, including apoptosis and autophagy.

Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Cholestane-3,5,6,15,16,26-hexol involves its interaction with cellular pathways. It induces endoplasmic reticulum (ER) stress and enhances autophagy flux, leading to cell death in certain types of tumor cells. This process is mediated by reactive oxygen species (ROS) and involves the activation of specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Cholestane-3,5,6-triol: Another polyhydroxylated steroid with similar biological activities.

Cholesterol-5,6-oxide: An oxysterol involved in various cellular processes.

5alpha-Cholestane: A saturated hydrocarbon used as a precursor in the synthesis of other steroids.

Uniqueness

Cholestane-3,5,6,15,16,26-hexol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Its ability to induce ER stress and autophagy sets it apart from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.